3-(2-Fluorophenyl)-1H-pyrazol-4-amine: A Strategic Scaffold in Medicinal Chemistry
3-(2-Fluorophenyl)-1H-pyrazol-4-amine: A Strategic Scaffold in Medicinal Chemistry
Topic: 3-(2-Fluorophenyl)-1H-pyrazol-4-amine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1][2]
[1][2]
Executive Summary
The compound 3-(2-Fluorophenyl)-1H-pyrazol-4-amine represents a "privileged scaffold" in modern drug discovery.[1][2] Distinguished by its 3-aryl-4-aminopyrazole core, this molecule serves as a critical building block for kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) and Janus kinase (JAK) pathways.[1][2] The incorporation of the ortho-fluorine atom on the phenyl ring modulates lipophilicity, metabolic stability, and conformational preference, making it a high-value intermediate for optimizing ligand-protein binding interactions.[1][2]
This guide provides a comprehensive technical analysis of the compound's structural properties, validated synthesis protocols, and its application in rational drug design.[3]
Chemical Identity & Structural Analysis[1][4][5][6][7][8][9]
The 3-(2-fluorophenyl)-1H-pyrazol-4-amine molecule exists in tautomeric equilibrium.[1][2] In solution, the position of the proton on the pyrazole nitrogens (N1 vs. N2) shifts, but the 3-aryl-4-amino substitution pattern remains the defining pharmacophoric feature.[1][2]
Nomenclature and Identifiers[4][8][9]
| Property | Details |
| IUPAC Name | 3-(2-Fluorophenyl)-1H-pyrazol-4-amine |
| Common Synonyms | 4-Amino-3-(2-fluorophenyl)pyrazole; 3-(2-Fluoro-phenyl)-1H-pyrazol-4-ylamine |
| CAS Number | 2446590-56-1 (HCl salt); Free base often referenced by generic scaffold CAS or synthesized de novo.[1][2] |
| Molecular Formula | C₉H₈FN₃ |
| Molecular Weight | 177.18 g/mol |
| SMILES | Nc1c[nH]nc1-c1ccccc1F |
Structural Features & Electronic Effects[1][2]
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Fluorine Substitution (ortho-position): The fluorine atom at the C2' position exerts a strong inductive electron-withdrawing effect (-I).[1][2] This lowers the pKa of the phenyl ring protons and can influence the torsion angle between the phenyl and pyrazole rings, often locking the conformation to favor specific binding pockets.
-
Amine Handle (C4): The primary amine at position 4 is a versatile nucleophile.[1] It is frequently derivatized into amides or ureas to engage the "gatekeeper" residues in kinase ATP-binding pockets.[2]
-
Tautomerism: The N-H proton can reside on either nitrogen. In crystal structures of protein-ligand complexes, the specific tautomer is often selected by hydrogen bonding requirements of the active site (e.g., H-bond donor to the hinge region).[1]
Physicochemical Profiling
Understanding the physicochemical baseline is crucial for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]
| Property | Value (Predicted/Experimental) | Implication for Drug Design |
| LogP (Octanol/Water) | ~1.2 - 1.5 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[1][2] |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Good membrane permeability (typically <140 Ų required).[1] |
| H-Bond Donors | 2 (NH₂, NH) | Critical for hinge region binding in kinases.[1] |
| H-Bond Acceptors | 2 (N, F) | Fluorine can act as a weak acceptor or modulate local polarity.[1] |
| pKa (Pyrazolium) | ~2.5 (Conjugate acid) | The pyrazole ring is weakly basic; remains neutral at physiological pH.[1] |
Synthetic Pathways[2][3][4][10]
The synthesis of 3-(2-fluorophenyl)-1H-pyrazol-4-amine requires regioselective control to ensure the amino group is installed at the C4 position.[1][2] The most robust industrial route involves the construction of the pyrazole ring followed by nitration and reduction.
Validated Synthesis Protocol (Nitration-Reduction Route)
This pathway is preferred for its scalability and high regioselectivity.
Step 1: Synthesis of 3-(2-Fluorophenyl)-1H-pyrazole
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Reagents: 2'-Fluoroacetophenone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine hydrate.[1][2]
-
Mechanism: Claisen-Schmidt condensation followed by cyclization.[2]
Step 2: Nitration
-
Reagents: HNO₃ (fuming), H₂SO₄ (conc).[1]
-
Conditions: 0°C to Room Temperature.
-
Causality: The pyrazole ring is electron-rich.[2] Electrophilic aromatic substitution occurs preferentially at the C4 position, which is the most nucleophilic carbon in the pyrazole system.
Step 3: Reduction to Amine
-
Reagents: H₂ (gas), 10% Pd/C catalyst, Methanol/Ethanol.[1]
-
Alternative: SnCl₂ / HCl (if avoiding hydrogenation is necessary).[1]
-
Outcome: Quantitative conversion of the nitro group to the primary amine.
Synthesis Workflow Diagram
Medicinal Chemistry Applications
The 3-(2-fluorophenyl)-1H-pyrazol-4-amine scaffold is a "privileged structure" because it mimics the adenosine ring of ATP, allowing it to bind effectively to the ATP-binding site of protein kinases.[1][2]
Kinase Inhibition Mechanism[2]
-
Hinge Binding: The pyrazole nitrogen (N-H) and the adjacent C4-amino group often form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge region (e.g., Glu/Met residues).[1]
-
Selectivity via Fluorine: The 2-fluoro substituent sits in a hydrophobic pocket (often the "gatekeeper" region or solvent channel).[1][2] The fluorine atom can induce a twist in the biaryl bond, forcing the molecule into a conformation that fits specific kinase isoforms (e.g., p38
vs. p38 ) better than the non-fluorinated analog.[1]
Structural Activity Relationship (SAR) Logic
Experimental Protocols
Protocol: Synthesis of 4-Nitro-3-(2-fluorophenyl)-1H-pyrazole[1][2]
-
Safety: Nitration reactions are exothermic.[1] Use a blast shield and maintain temperature control.
-
Preparation: Dissolve 3-(2-fluorophenyl)-1H-pyrazole (1.0 eq) in concentrated H₂SO₄ (5.0 vol) at 0°C.
-
Addition: Dropwise add fuming HNO₃ (1.2 eq) while maintaining internal temperature <10°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]
-
Workup: Pour reaction mixture onto crushed ice. The solid precipitate is filtered, washed with water until neutral pH, and dried in vacuo.
Protocol: Catalytic Hydrogenation to Amine
-
Preparation: Dissolve the nitro intermediate (1.0 eq) in Methanol (10 vol).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reaction: Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 4-6 hours at RT.
-
Workup: Filter through a Celite pad to remove catalyst.[1][2] Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Ether or use as crude if purity >95% by HPLC.
References
-
PubChem. 3-(2-Fluorophenyl)-1H-pyrazol-4-amine hydrochloride (CAS 2446590-56-1).[1][2] National Library of Medicine. [Link][1][2]
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Goldstein, D. M., et al. (2006).[1][4] Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase.[1][2] Journal of Medicinal Chemistry.[4] (Demonstrates the utility of the aminopyrazole scaffold). [Link]
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Frizzo, C. P., et al. (2009).[1] Heterocyclic synthesis using enaminones: A review. (General method for pyrazole synthesis).[1] [Link]
